Albuterol Sulfate

Description

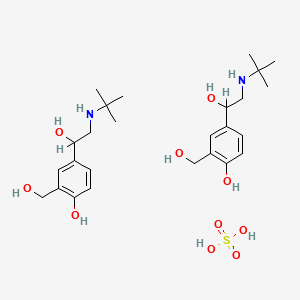

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPSSFBOAGDEEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881180 |

Source

|

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-70-9 |

Source

|

| Record name | Albuterol sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBUTEROL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Dichotomous Biological Effects of Albuterol Enantiomers: (R)-Albuterol vs. (S)-Albuterol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chirality in Bronchodilator Therapy

Albuterol, a cornerstone in the management of bronchospastic respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), is a chiral molecule administered for decades as a racemic mixture.[1][2] This mixture contains equal parts of two enantiomers, (R)-albuterol and (S)-albuterol, which are non-superimposable mirror images of each other.[1] While structurally similar, these enantiomers exhibit profoundly different pharmacological profiles. This guide provides a detailed exploration of the distinct biological effects of (R)- and (S)-albuterol, delving into their mechanisms of action, downstream signaling consequences, and the preclinical and clinical evidence that underscores the importance of enantiomeric purity in modern therapeutics.

(R)-albuterol, also known as levalbuterol, is the eutomer, the enantiomer responsible for the therapeutic bronchodilatory effects.[3][4] Conversely, the (S)-enantiomer, or distomer, was long considered inert but is now understood to possess a unique and often counterproductive pharmacological profile, including potential pro-inflammatory and pro-constrictory properties.[5][6][7] Understanding these differences is paramount for the rational design of more effective and safer respiratory therapies.

Part 1: Pharmacodynamic and Mechanistic Disparity

The primary therapeutic action of albuterol is mediated through the agonism of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[8][9] The differential effects of the albuterol enantiomers begin at this fundamental level of receptor interaction.

(R)-Albuterol: The Therapeutic Eutomer

(R)-albuterol is a potent and selective agonist of the β2-AR.[10] Its binding affinity for the β2-AR is approximately 100-fold greater than that of (S)-albuterol.[1] Upon binding, (R)-albuterol initiates a canonical signaling cascade that leads to bronchodilation:

-

Gs Protein Activation: The (R)-albuterol-β2-AR complex activates the stimulatory G-protein, Gs.[11][12]

-

Adenylyl Cyclase Stimulation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8][12]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[8][11]

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.[8][13] This culminates in the relaxation of bronchial smooth muscle, opening the airways and relieving bronchospasm.[13]

Beyond bronchodilation, (R)-albuterol exhibits a range of anti-inflammatory effects. It can inhibit the release of inflammatory mediators from mast cells and eosinophils, reduce the expression of pro-inflammatory cytokines like GM-CSF, and potentiate the anti-inflammatory effects of corticosteroids.[6][14][15][16]

(S)-Albuterol: The Controversial Distomer

Once dismissed as biologically inert, (S)-albuterol is now known to exert distinct biological effects that can be detrimental in the context of asthma and airway inflammation.[4][6] Unlike its R-enantiomer, (S)-albuterol does not activate the β2-AR and therefore does not contribute to bronchodilation.[6] Instead, it has been shown to:

-

Promote Bronchoconstriction: Some preclinical studies suggest that (S)-albuterol can augment bronchospasm and increase airway hyperresponsiveness.[6][7][10]

-

Exhibit Pro-inflammatory Properties: In human bronchial smooth muscle cells, (S)-albuterol has been demonstrated to activate pro-inflammatory pathways, including PI3 kinase and NF-κB.[5] It has also been linked to increased influx of inflammatory cells, such as eosinophils and neutrophils, into the airways in animal models.[10][17]

-

Increase Intracellular Calcium: (S)-albuterol may elevate intracellular calcium levels, an action that can oppose the smooth muscle relaxation induced by (R)-albuterol.[6]

-

Alter G-protein Expression: Studies have shown that (S)-albuterol can increase the expression and activity of the inhibitory G-protein (Giα-1) while decreasing the expression of the stimulatory Gs protein, effectively dampening the bronchodilatory signaling pathway.[5]

Signaling Pathway Overview

The contrasting effects of the albuterol enantiomers on key signaling pathways are visualized below.

Caption: Workflow for a murine model of allergic airway inflammation.

Methodology:

-

Sensitization: Sensitize mice (e.g., BALB/c strain) via intraperitoneal (i.p.) injection of an allergen, such as ovalbumin (OVA), emulsified in an adjuvant like aluminum hydroxide (Alum) on days 0 and 14. [7][10]2. Treatment: Beginning on day 13, continuously administer (R)-albuterol, (S)-albuterol, or a vehicle control via a subcutaneously implanted miniosmotic pump. [7][10]This ensures consistent drug exposure.

-

Airway Challenge: Challenge the mice on days 14, 25, and 35 by intranasal (i.n.) administration of OVA to induce an allergic airway response. [7][10]4. Assessment of Airway Hyperresponsiveness (AHR): On day 36, measure lung function in response to increasing concentrations of a bronchoconstrictor agent like methacholine using invasive or non-invasive plethysmography.

-

Collection of Bronchoalveolar Lavage Fluid (BALF): Following AHR measurement, perform a tracheostomy and lavage the lungs with saline. Analyze the BALF for total and differential inflammatory cell counts (eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13). [10]6. Histological Analysis: Perfuse and fix the lungs for histological examination. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to quantify goblet cell hyperplasia and mucus production. [7]7. Serum Analysis: Collect blood to measure levels of allergen-specific IgE. [10] Causality and Validation: This model allows for the direct comparison of the enantiomers' effects on key hallmarks of asthma. [10]The vehicle- and allergen-challenged group serves as the positive control for inflammation, while a saline-challenged group can act as a negative control. Blinding the investigators to the treatment groups during data acquisition and analysis is crucial for ensuring unbiased results.

Conclusion

The scientific evidence overwhelmingly demonstrates that (R)-albuterol and (S)-albuterol are not pharmacologically equivalent. (R)-albuterol is the active enantiomer, providing potent bronchodilation and beneficial anti-inflammatory effects through its high-affinity agonism of the β2-adrenergic receptor. In stark contrast, (S)-albuterol lacks therapeutic efficacy and may contribute to airway inflammation and hyperresponsiveness through distinct, often opposing, cellular mechanisms. The slower metabolism and subsequent accumulation of (S)-albuterol further underscore the potential liabilities of using the racemic mixture, particularly in patients requiring frequent administration. For drug development professionals and researchers, a thorough understanding of these enantiomer-specific effects is critical for the continued development of safer and more effective respiratory therapeutics.

References

-

Gumbhir-Shah K, Kellerman D, DeGraw S, Koch P, Jusko W. (1999). Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers. Journal of Clinical Pharmacology, 39(11), 1163-73. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Levalbuterol? Patsnap. [Link]

-

Boulton DW, Fawcett JP. (1997). Pharmacokinetics and pharmacodynamics of single oral doses of albuterol and its enantiomers in humans. Clinical Pharmacology & Therapeutics, 61(2), 138-44. [Link]

-

Billington CK, O'Donnell M, He B, et al. (2001). Novel beta2-adrenergic receptor signaling pathways. Journal of Allergy and Clinical Immunology, 107(1), 1-5. [Link]

-

Agrawal DK, Ariyarathna K, Kelbe PW. (2004). (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells. Journal of Allergy and Clinical Immunology, 113(3), 503-10. [Link]

-

Grisanti LA, Perez DM. (2018). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology Research, 2018, 6358359. [Link]

-

Handley D. (1999). Contrasting properties of albuterol stereoisomers. Journal of Allergy and Clinical Immunology, 104(2 Pt 2), S60-4. [Link]

-

Lefkowitz RJ. (2000). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. American Journal of Respiratory and Critical Care Medicine, 161(2 Pt 2), S18-21. [Link]

-

Nowak RM. (2001). Levalbuterol: pharmacologic properties and use in the treatment of pediatric and adult asthma. Annals of Allergy, Asthma & Immunology, 87(2), 85-97. [Link]

-

Boulton DW, Davies B. (2013). Enantioselective disposition of (R/S)-albuterol in skeletal and cardiac muscle. Drug Testing and Analysis, 5(9-10), 757-63. [Link]

-

Wikipedia. (n.d.). Beta-2 adrenergic receptor. Wikipedia. [Link]

-

Ngo-Hamilton, H. (2024). Comparing Levalbuterol vs Albuterol for Respiratory Conditions. BuzzRx. [Link]

-

Wikipedia. (n.d.). Beta2-adrenergic agonist. Wikipedia. [Link]

-

Zuo L, De-cai Y, Tie-sheng W, et al. (2005). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. Journal of Allergy and Clinical Immunology, 115(2), 335-42. [Link]

-

Zuo L, De-cai Y, Tie-sheng W, et al. (2005). Differential effects of (S)- and (R)- enantiomers of Albuterol in mouse asthma model. Journal of Allergy and Clinical Immunology, 115(2), 335-42. [Link]

-

ResearchGate. (n.d.). Levalbuterol: Pharmacologic properties and use in the treatment of pediatric and adult asthma. ResearchGate. [Link]

-

SingleCare. (2024). Levalbuterol vs. Albuterol: Differences, similarities, and which is better for you. SingleCare. [Link]

-

Reinero CR, Delgado C, Spinka CM, et al. (2009). Enantiomer-Specific Effects of Albuterol on Airway Inflammation in Healthy and Asthmatic Cats. International Archives of Allergy and Immunology, 150(1), 43-50. [Link]

-

Yang Y, Qu Z, Liu S, et al. (2012). The Different Effect of R and S Albuterol on Proliferation and Migration of Airway Smooth Muscle Cells. Pharmacology & Pharmacy, 3(4), 478-484. [Link]

-

Ameredes BT. (2010). Albuterol enantiomers: pre-clinical and clinical value? Expert Opinion on Pharmacotherapy, 11(9), 1435-45. [Link]

-

Ameredes BT. (2012). Levalbuterol versus albuterol. Current Opinion in Pulmonary Medicine, 18(1), 68-73. [Link]

-

Piedimonte G, Auais A, Giraud G, et al. (2005). Anti-inflammatory effect of albuterol enantiomers during respiratory syncytial virus infection in rats. Pediatric Pulmonology, 40(5), 393-400. [Link]

-

Ghadge G, S-K, Gaikwad A, et al. (2020). Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells. Frontiers in Immunology, 11, 581. [Link]

-

Page K, L-T, G, et al. (2006). (R)-albuterol elicits antiinflammatory effects in human airway epithelial cells via iNOS. American Journal of Respiratory Cell and Molecular Biology, 34(6), 729-36. [Link]

-

O'Riordan TG, Mao W, Palmer LB. (2001). Assessing the effects of racemic and single-enantiomer albuterol on airway secretions in long-term intubated patients. Chest, 120(5), 1547-52. [Link]

-

Page K, L-T, G, et al. (2006). (R)-Albuterol Elicits Antiinflammatory Effects in Human Airway Epithelial Cells via iNOS. American Journal of Respiratory Cell and Molecular Biology, 34(6), 729-36. [Link]

Sources

- 1. buzzrx.com [buzzrx.com]

- 2. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of single oral doses of albuterol and its enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Levalbuterol? [synapse.patsnap.com]

- 9. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells [frontiersin.org]

- 15. (R)-albuterol elicits antiinflammatory effects in human airway epithelial cells via iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (R)-Albuterol Elicits Antiinflammatory Effects in Human Airway Epithelial Cells via iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

An In-Depth Technical Guide to Albuterol Sulfate Downstream Signaling in Smooth Muscle Cells

Abstract

Albuterol, a cornerstone in the management of obstructive airway diseases, exerts its therapeutic effects primarily through the relaxation of bronchial smooth muscle. As a selective β2-adrenergic receptor agonist, its mechanism of action extends beyond simple receptor binding into a complex and finely tuned downstream signaling cascade. This technical guide provides an in-depth exploration of the molecular pathways activated by Albuterol in smooth muscle cells. We will dissect the canonical Gs-protein/cAMP/PKA axis, elucidate its multifaceted impact on intracellular calcium homeostasis and the contractile apparatus, and provide validated experimental protocols to interrogate these pathways. This document is designed to serve as a comprehensive resource, blending established principles with field-proven methodologies to empower researchers in their exploration of β2-adrenergic signaling and the development of novel therapeutics.

Introduction: The β2-Adrenergic Receptor as a Therapeutic Target

Airway smooth muscle (ASM) tone is a critical determinant of airway caliber and is pathologically heightened in conditions like asthma and chronic obstructive pulmonary disease (COPD). The β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily, is densely expressed on ASM cells and serves as the primary physiological mediator of bronchodilation.[1][2] Albuterol (also known as salbutamol) is a short-acting β2-agonist (SABA) that rapidly reverses bronchoconstriction.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic bronchodilatory effects are attributed to the (R)-isomer, levalbuterol, while the (S)-isomer has been implicated in paradoxical pro-inflammatory and pro-constrictory pathways, a crucial consideration in drug development and mechanistic studies.[3][4][5] Understanding the precise downstream signaling events initiated by (R)-albuterol is fundamental to appreciating its efficacy and identifying new avenues for therapeutic intervention.

The Canonical Albuterol Signaling Cascade: From Receptor to Kinase

The principal mechanism of Albuterol-induced smooth muscle relaxation is initiated at the cell surface and transduced through a canonical signaling pathway that amplifies the initial stimulus.[2][6][7]

-

Receptor Activation and G-Protein Coupling: Albuterol binds to the β2AR, inducing a conformational change. This activated receptor acts as a guanine nucleotide exchange factor (GEF) for the associated heterotrimeric Gs protein. The Gαs subunit releases GDP, binds GTP, and dissociates from the βγ subunits.[2]

-

Adenylyl Cyclase Stimulation: The GTP-bound Gαs subunit directly interacts with and activates adenylyl cyclase (AC), a membrane-bound enzyme.[1][6] Studies suggest that AC isoform 6 (AC6) is a particularly critical player in the airway response to β-agonists.[8][9]

-

cAMP Synthesis: Activated AC catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cyclic 3',5'-adenosine monophosphate (cAMP).[6][10] This step represents a major amplification point in the signaling cascade.

-

Protein Kinase A (PKA) Activation: Intracellular cAMP accumulation leads to the activation of its primary effector, cAMP-dependent Protein Kinase A (PKA).[10][11][12] cAMP binds to the two regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of its two catalytic subunits. These active subunits then phosphorylate a multitude of downstream protein targets on serine and threonine residues, orchestrating the cellular response.

Experimental Validation: Protocols for Interrogating the Pathway

A core tenet of scientific integrity is the ability to validate mechanistic claims through robust experimentation. The protocols described below are designed as self-validating systems to quantify key nodes within the Albuterol signaling pathway.

Quantification of Intracellular cAMP Accumulation

This assay directly measures the production of the key second messenger, cAMP, providing a quantitative readout of β2AR-Gs-AC activation. Commercial kits based on competitive immunoassay principles are widely available and offer high sensitivity. [13][14][15] Experimental Protocol: HTRF-Based cAMP Assay

-

Causality & Self-Validation: The protocol's integrity is established by including proper controls. A vehicle-treated group establishes the basal cAMP level. A positive control, such as the direct adenylyl cyclase activator Forskolin, confirms the cells' capacity to produce cAMP. A dose-dependent increase in cAMP with Albuterol treatment directly validates the engagement and activation of the β2AR-Gs-AC axis. The inclusion of a β2AR antagonist (e.g., ICI 118,551) should ablate the Albuterol-induced cAMP signal, confirming receptor specificity.

Table 1: Representative Data from cAMP Accumulation Assay

| Treatment | Albuterol Conc. (nM) | HTRF Ratio (665/620) | Calculated cAMP (pmol/well) |

|---|---|---|---|

| Vehicle | 0 | 850 | 0.5 |

| Albuterol | 1 | 1200 | 2.8 |

| Albuterol | 10 | 2500 | 15.2 |

| Albuterol | 100 | 4800 | 45.5 |

| Albuterol | 1000 | 5100 | 50.1 |

| Forskolin | 10 µM | 5500 | 58.0 |

Measurement of PKA Kinase Activity

Confirming that increased cAMP translates into downstream enzymatic activity is crucial. PKA activity assays measure the phosphorylation of a specific substrate. [16][17][18] Experimental Protocol: Colorimetric PKA Activity ELISA

-

Causality & Self-Validation: This protocol validates the functional link between cAMP and its primary effector. Lysates from untreated cells provide the basal PKA activity. A significant increase in activity in Albuterol-treated cells confirms the signal has been transduced. The specificity of the assay is confirmed by running a parallel reaction with the addition of a potent PKA-specific inhibitor (e.g., H-89 or PKI peptide); this should reduce the measured activity back to baseline, ensuring the signal is not from other kinases. [19][20] Table 2: Representative Data from PKA Activity Assay

Sample Condition Absorbance (450 nm) Calculated PKA Activity (Units/mL) Lysate Buffer (Blank) 0.08 0 Untreated Cell Lysate 0.25 2.1 Albuterol (100 nM) Lysate 0.88 10.5 Albuterol + PKI inhibitor 0.27 2.3 | PKA Standard | (Standard Curve) | (Standard Curve) |

Monitoring of Intracellular Calcium Dynamics

Visualizing the ultimate effect on [Ca2+]i provides direct evidence of the pathway's physiological output. Live-cell imaging with fluorescent calcium indicators is the gold standard. [21][22][23] Experimental Protocol: Confocal Microscopy of [Ca2+]i

-

Cell Preparation: Culture primary human bronchial smooth muscle cells on glass-bottom imaging dishes.

-

Dye Loading: Load cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM) for 30-45 minutes at 37°C.

-

Baseline Imaging: Mount the dish on a confocal microscope stage. Perfuse with physiological salt solution and acquire a baseline time-lapse series to observe spontaneous Ca2+ activity.

-

Induce Contraction: Perfuse a contractile agonist (e.g., 1 µM methacholine) to induce robust and regular [Ca2+]i oscillations. Record these oscillations for several minutes.

-

Albuterol Application: While continuing to image, switch the perfusion solution to one containing both the contractile agonist and a therapeutic concentration of Albuterol (e.g., 100 nM).

-

Data Analysis: Quantify the fluorescence intensity over time for multiple cells. Analyze the frequency and amplitude of the [Ca2+]i oscillations before and after the addition of Albuterol.

-

Causality & Self-Validation: This experiment provides a direct functional readout. The initial agonist-induced oscillations confirm cell viability and responsiveness. A marked decrease in the frequency and/or amplitude of these oscillations immediately following Albuterol perfusion provides a direct, real-time link between β2AR activation and the downstream modulation of calcium handling machinery, which is the ultimate driver of relaxation. [5][24]

Conclusion and Future Directions

The downstream signaling pathway of Albuterol in smooth muscle cells is a well-characterized cascade that offers multiple points for experimental interrogation. The canonical β2AR-Gs-AC-cAMP-PKA pathway culminates in a dual action of decreasing intracellular calcium and desensitizing the contractile apparatus to Ca2+, leading to potent smooth muscle relaxation. The experimental workflows provided herein offer a robust framework for quantifying each critical step, ensuring scientific rigor through self-validating controls.

Future research must continue to explore the nuances of this pathway, including the role of specific adenylyl cyclase and phosphodiesterase isoforms in compartmentalizing cAMP signals, the potential for biased agonism at the β2AR to selectively activate certain downstream effectors, and the contrasting signaling pathways initiated by the (S)-albuterol enantiomer. [3][25][26]A deeper understanding of these complexities will be paramount for the development of the next generation of respiratory therapeutics with enhanced efficacy and improved safety profiles.

References

-

Baramki, D., et al. (2002). Mechanisms by which S-albuterol induces human bronchial smooth muscle cell proliferation. Pharmacology, 65(1), 19-26. [Link]

-

Cali, J. J., & Martens, J. R. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Kaur, K., & O'Dowd, B. F. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology, 1640, 1-10. [Link]

-

Medscape. (2025). What is the mechanism of action of albuterol (beta-2 adrenergic receptor agonist)?. Medscape. [Link]

-

Pediatric Oncall. (n.d.). Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

Hashmi, M. F., & Tariq, M. (2024). Albuterol. In StatPearls. StatPearls Publishing. [Link]

-

CHEMM. (n.d.). Albuterol. Medical Countermeasures Database. [Link]

-

Mitra, S., et al. (1998). (S)-Albuterol Increases Intracellular Free Calcium by Muscarinic Receptor Activation and a Phospholipase C-Dependent Mechanism in Airway Smooth Muscle. Molecular Pharmacology, 53(3), 347-354. [Link]

-

Billington, C. K., & Penn, R. B. (2003). cAMP Regulation of Airway Smooth Muscle Function. Pulmonary Pharmacology & Therapeutics, 16(4), 223-231. [Link]

-

Mitra, S., et al. (1998). (S)-Albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle. Molecular Pharmacology, 53(3), 347-354. [Link]

-

Bergner, A., & Sanderson, M. J. (2002). Effects of salbutamol on intracellular calcium oscillations in porcine airway smooth muscle. British Journal of Pharmacology, 136(5), 701-709. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

-

Wray, S., Burdyga, T., & Noble, K. (2005). Calcium signalling in smooth muscle. Cell Calcium, 38(3-4), 397-407. [Link]

-

Creative Bioarray. (n.d.). cAMP Assay. Creative Bioarray. [Link]

-

American Physiological Society. (n.d.). Calcium sparks in smooth muscle. American Journal of Physiology-Cell Physiology. [Link]

-

Santana, L. F., & Navedo, M. F. (2009). Calcium Signaling in Smooth Muscle. Cold Spring Harbor Perspectives in Biology, 1(4), a004546. [Link]

-

Murthy, K. S., et al. (2003). Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA. American Journal of Physiology-Gastrointestinal and Liver Physiology, 284(5), G766-G778. [Link]

-

Munoz-Perez, M. A., & Webb, R. C. (2017). Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle. Journal of the Brazilian Society of Nephrology, 39(1), 69-78. [Link]

-

Agrawal, D. K., & Ariyarathna, K. (2004). (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells. The Journal of Allergy and Clinical Immunology, 113(3), 503-510. [Link]

-

Bai, Y., & Sanderson, M. J. (2009). Effects of Albuterol Isomers on the Contraction and Ca2+ Signaling of Small Airways in Mouse Lung Slices. American Journal of Respiratory Cell and Molecular Biology, 40(6), 724-733. [Link]

-

Salathe, M., et al. (2012). Albuterol Modulates Its Own Transepithelial Flux via Changes in Paracellular Permeability. American Journal of Respiratory Cell and Molecular Biology, 47(5), 715-721. [Link]

-

McGraw, D. W., et al. (1999). Transgenic overexpression of beta(2)-adrenergic receptors in airway smooth muscle alters myocyte function and ablates bronchial hyperreactivity. The Journal of Biological Chemistry, 274(45), 32241-32246. [Link]

-

Karaki, H., et al. (2001). Invited Review: Mechanisms of calcium handling in smooth muscles. Journal of Applied Physiology, 91(3), 1459-1465. [Link]

-

Kume, H., et al. (2002). 8-Bromo-cAMP decreases the Ca2+ sensitivity of airway smooth muscle contraction through a mechanism distinct from inhibition of Rho-kinase. American Journal of Physiology-Lung Cellular and Molecular Physiology, 282(1), L191-L200. [Link]

-

JoVE. (2023). Detection of Focal Ca2+ Transients in Smooth Muscle. YouTube. [Link]

-

Ojiaku, C. A., & Chung, K. F. (2015). Opening up to cAMP Transport Mechanisms in Airway Smooth Muscle. American Journal of Respiratory Cell and Molecular Biology, 52(1), 1-2. [Link]

-

Taurin, S., et al. (2008). Phosphorylation of β-catenin by PKA promotes ATP-induced proliferation of vascular smooth muscle cells. American Journal of Physiology-Cell Physiology, 294(6), C1563-C1572. [Link]

-

Tanaka, Y., et al. (2005). New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation. Clinical and Experimental Pharmacology and Physiology, 32(7), 515-523. [Link]

-

Murthy, K. S., et al. (2003). Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA. American Journal of Physiology-Gastrointestinal and Liver Physiology, 284(5), G766-G778. [Link]

-

Taurin, S., et al. (2008). Phosphorylation of beta-catenin by PKA promotes ATP-induced proliferation of vascular smooth muscle cells. American Journal of Physiology-Cell Physiology, 294(6), C1563-C1572. [Link]

-

Perez-Zoghbi, J. F., & Sanderson, M. J. (2007). Ion channel regulation of intracellular calcium and airway smooth muscle function. Current Topics in Developmental Biology, 78, 1-45. [Link]

-

Papiris, S., et al. (2018). Management of Acute Life-Threatening Asthma Exacerbations in the Intensive Care Unit. Journal of Clinical Medicine, 7(9), 246. [Link]

-

Lubomirov, L. T., et al. (2008). Regulation of smooth muscle myosin phosphatase by cAMP: role of PKA and non-canonical cAMP effectors. The Journal of Physiology, 586(Pt 1), 25-26. [Link]

-

Ibe, B. O., & An, C. (2011). Albuterol isomers modulate platelet-activating factor synthesis and receptor signaling in human bronchial smooth muscle cells. Pharmacology, 88(5-6), 289-297. [Link]

-

Yang, J. X., & Lin, Y. (2005). The action of PKA on smooth muscle myosin phosphorylation. Life Sciences, 77(21), 2669-2675. [Link]

-

Mitra, S., et al. (1998). (S)-Albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle. Molecular Pharmacology, 53(3), 347-354. [Link]

-

Billington, C. K., et al. (2015). The role of adenylyl cyclase isoform 6 in β-adrenoceptor signalling in murine airways. British Journal of Pharmacology, 172(5), 1338-1351. [Link]

-

Sanderson, M. J. (2010). Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. Pulmonary Pharmacology & Therapeutics, 23(4), 267-275. [Link]

-

Billington, C. K., et al. (2015). The role of adenylyl cyclase isoform 6 in β-adrenoceptor signalling in murine airways. British Journal of Pharmacology, 172(5), 1338-1351. [Link]

-

D'Amico, D., et al. (2021). The effects of beta(2)-adrenergic receptors activation on the cardiovascular system and on the skeletal muscle. Journal of Human Sport and Exercise, 16(3proc), S1071-S1077. [Link]

-

Ninja Nerd. (2018). Neurology | Adrenergic Receptors. YouTube. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Albuterol - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. Mechanisms by which S-albuterol induces human bronchial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Albuterol Isomers on the Contraction and Ca2+ Signaling of Small Airways in Mouse Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. mdpi.com [mdpi.com]

- 8. The role of adenylyl cyclase isoform 6 in β-adrenoceptor signalling in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of adenylyl cyclase isoform 6 in β‐adrenoceptor signalling in murine airways | Semantic Scholar [semanticscholar.org]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. benchchem.com [benchchem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. arborassays.com [arborassays.com]

- 18. promega.com [promega.com]

- 19. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 20. arborassays.com [arborassays.com]

- 21. Calcium signalling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. Effects of salbutamol on intracellular calcium oscillations in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] (S)-Albuterol increases intracellular free calcium by muscarinic receptor activation and a phospholipase C-dependent mechanism in airway smooth muscle. | Semantic Scholar [semanticscholar.org]

- 26. Albuterol isomers modulate platelet-activating factor synthesis and receptor signaling in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Albuterol Sulfate Enantiomers

Preamble: The Chirality Question in Bronchodilator Therapy

Albuterol, known internationally as salbutamol, stands as a cornerstone in the management of bronchospasm in diseases like asthma and COPD.[[“]] For decades, it has been prescribed as a racemic mixture, a 50:50 combination of its two non-superimposable mirror-image isomers, or enantiomers: (R)-albuterol and (S)-albuterol.[2][3][4] The therapeutic efficacy of racemic albuterol is derived almost exclusively from the (R)-enantiomer (the eutomer), which acts as a potent β2-adrenergic receptor agonist, leading to the relaxation of airway smooth muscle.[5][6]

Initially, the (S)-enantiomer (the distomer) was considered pharmacologically inert.[5][7] However, a growing body of preclinical and clinical evidence has challenged this assumption, revealing that (S)-albuterol possesses its own distinct pharmacological profile. This includes potential pro-inflammatory actions and, paradoxically, effects that may counteract the benefits of its therapeutic counterpart.[2][8][9] This critical distinction underscores the necessity of a stereoselective approach to understanding the drug's disposition in the body. This guide provides a detailed examination of the differential pharmacokinetics and metabolic pathways of the albuterol enantiomers, offering insights essential for researchers, clinicians, and drug development professionals.

The Pharmacodynamic Dichotomy: Why Stereoselectivity Matters

To appreciate the significance of their distinct pharmacokinetic profiles, one must first understand the divergent biological activities of the albuterol enantiomers.

-

(R)-Albuterol (Levalbuterol): This is the pharmacologically active enantiomer. Its high-affinity binding to the β2-adrenoceptor (over 100-fold greater than the S-isomer) initiates a signaling cascade that results in smooth muscle relaxation and bronchodilation.[4][9][10] It is also associated with anti-inflammatory properties.[8][11]

-

(S)-Albuterol: Lacking significant β2-agonist activity, (S)-albuterol does not contribute to bronchodilation.[2][3] Instead, studies suggest it can enhance airway hyperresponsiveness, promote eosinophil activation, and increase intracellular calcium concentrations, actions that may oppose the therapeutic effects of the (R)-enantiomer.[2][3][12]

This pharmacodynamic opposition is the central reason why their relative concentrations and persistence in the body are of paramount clinical interest. The slower metabolism and subsequent accumulation of the potentially detrimental (S)-enantiomer following repeated administration of the racemate could lead to paradoxical effects, such as a decrease in the bronchoprotective effect of the drug.[2][4][11]

Differential Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The two enantiomers of albuterol follow markedly different paths through the body after administration. This stereoselectivity is most pronounced in their metabolism and subsequent clearance.

Absorption

Following inhalation of racemic albuterol, absorption occurs rapidly from the lungs, with peak plasma concentrations of both enantiomers appearing within 30 minutes.[13][14] However, plasma levels of (R)-albuterol are initially two to three times higher than those of (S)-albuterol.[14] A significant portion of an inhaled dose is inevitably swallowed, leading to a secondary, slower absorption from the gastrointestinal tract, which is subject to extensive first-pass metabolism.[15]

Distribution

Albuterol has a large volume of distribution and exhibits relatively low plasma protein binding.[15][16] Critically, distribution into tissues is enantioselective. Studies have demonstrated a greater partitioning of the active (R)-albuterol into both skeletal and cardiac muscle compared to (S)-albuterol, which has implications for both therapeutic muscle-wasting applications and potential cardiac side effects.[5]

Metabolism: The Core of Enantioselectivity

The primary metabolic pathway for albuterol is sulfoconjugation to the inactive albuterol-4'-O-sulfate.[16][17][18] This process is the key determinant of the differential pharmacokinetics of the enantiomers.

-

Key Enzyme and Stereoselectivity: The metabolism is catalyzed almost exclusively by the human cytosolic sulfotransferase enzyme SULT1A3.[15][18][19] This enzyme exhibits profound stereoselectivity, metabolizing (R)-albuterol up to 12 times faster than (S)-albuterol .[15] The efficiency of sulfation (Vmax/KM) is approximately 7.8-fold higher for the (R)-enantiomer.[20]

-

Site of Metabolism: This enantioselective metabolism occurs predominantly in the liver and the intestinal wall, contributing to a significant first-pass effect, especially after oral administration.[15][17] Importantly, studies have shown no evidence of significant enantioselective metabolism occurring directly within the lungs.[17][21]

-

Minor Pathways: While sulfation is the dominant route, cytochrome P450 (CYP) enzymes can contribute to hepatic metabolism, particularly for the swallowed fraction of an inhaled dose.[22] Glucuronidation represents a very minor metabolic pathway.[18]

This dramatic difference in metabolic rate is the direct cause of the longer half-life and systemic accumulation of (S)-albuterol with chronic dosing of the racemic mixture.[23][24]

Caption: Metabolic pathway of albuterol enantiomers.

Excretion

Albuterol and its sulfate metabolite are eliminated from the body primarily through urinary excretion.[16][17] Due to its slower metabolism, (S)-albuterol has a significantly longer elimination half-life (approx. 5-6 hours) compared to (R)-albuterol (approx. 3-4 hours).[7][25] This disparity in clearance rates leads to a progressive increase in the plasma S:R ratio with repeated dosing.[23] Analysis of urinary excretion patterns reflects these kinetics; while the ratio of unchanged (R)- to (S)-enantiomer in urine may be around 1.3 in the first 30 minutes post-inhalation, the S/R ratio of both parent drug and metabolites increases significantly over a 24-hour period.[13][26]

Summary of Comparative Pharmacokinetics

The key differences in the pharmacokinetic profiles of the albuterol enantiomers are summarized below.

| Parameter | (R)-Albuterol (Levalbuterol) | (S)-Albuterol | Rationale for Difference | Source(s) |

| Pharmacological Activity | β2-agonist (active) | Inactive/Pro-inflammatory | Stereospecific receptor binding. | [2][3][5] |

| Metabolism Rate | Fast | Slow (up to 12x slower) | Stereoselective sulfation by SULT1A3. | [15][20] |

| Plasma Half-Life (t½) | ~3-4 hours | ~5-6 hours | Slower metabolism leads to slower clearance. | [7][25] |

| Systemic Bioavailability | Lower | Higher | More extensive first-pass metabolism of (R)-albuterol. | [27][28] |

| Plasma Cmax (after racemate) | Initially higher | Lower | More rapid initial absorption from the lung. | [13][14] |

| Accumulation (chronic dosing) | Minimal | Significant | Slower clearance leads to accumulation. | [4][23][24] |

| Tissue Partitioning | Higher (muscle) | Lower | Enantioselective tissue uptake mechanisms. | [5] |

Experimental Protocols for Stereoselective Analysis

Investigating the distinct pharmacokinetic profiles of the albuterol enantiomers requires robust, validated, and stereoselective bioanalytical methods.

Protocol: Enantioselective Quantification of Albuterol in Human Plasma via LC-MS/MS

-

Causality Statement: This protocol is designed for high sensitivity and specificity, which are essential for accurately measuring the low nanogram-per-milliliter concentrations of albuterol enantiomers typically found in plasma after inhaled administration. The use of a chiral stationary phase is the critical step that enables physical separation of the enantiomers, while tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification, minimizing interference from matrix components.

-

Methodology:

-

Sample Collection: Collect venous blood into K2-EDTA tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: Thaw plasma samples and spike with a known concentration of a suitable internal standard (e.g., methoxyphenamine) to correct for extraction variability.[29]

-

Solid-Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge. Load the plasma sample. Wash the cartridge to remove interfering substances. Elute the analytes (albuterol enantiomers and internal standard) with an appropriate solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Chiral HPLC Separation:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Chiral Column: A teicoplanin-based stationary phase column is effective for separating the enantiomers.[29]

-

Mobile Phase: An isocratic mobile phase, such as methanol:acetic acid:ammonia (1000:5:1, v/v/v), is used to achieve separation.[29]

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Interface: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each enantiomer and the internal standard, ensuring high selectivity and sensitivity.

-

-

Quantification: Construct a calibration curve using standards of known concentrations of both (R)- and (S)-albuterol in a blank matrix. Calculate the concentration of each enantiomer in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The lower limit of quantification should be validated at ~0.25 ng/mL for each enantiomer.[29]

-

Caption: Experimental workflow for enantioselective bioanalysis.

Conclusion and Future Directions

The pharmacokinetics and metabolism of albuterol are profoundly stereoselective. The rapid metabolism and clearance of the therapeutic (R)-enantiomer contrast sharply with the slower metabolism and potential for accumulation of the (S)-enantiomer. This disparity is driven almost entirely by the stereospecificity of the SULT1A3 enzyme. A thorough understanding of these differential pathways is not merely an academic exercise; it provides the fundamental rationale for the development of enantiopure drugs like levalbuterol and informs clinical practice regarding the long-term use of racemic albuterol.

Future research should continue to explore the clinical consequences of (S)-albuterol accumulation, particularly in patient subpopulations with genetic variations in sulfotransferase enzymes, and further elucidate the non-β2-receptor-mediated effects of the distomer. Advanced bioanalytical techniques will remain critical in these endeavors, allowing for precise characterization of enantiomer disposition and its correlation with clinical outcomes.

References

-

Dhand, R., Goode, M., Reid, J., et al. (1999). Preferential Pulmonary Retention of (S)-Albuterol after Inhalation of Racemic Albuterol. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Page, C. P. (2004). Treatment with (R)-Albuterol Has No Advantage over Racemic Albuterol. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Handley, D. A. (1999). Contrasting properties of albuterol stereoisomers. Journal of Allergy and Clinical Immunology. [Link]

-

Ameredes, B. T., & Calhoun, W. J. (2010). Albuterol enantiomers: pre-clinical and clinical value? Frontiers in Bioscience. [Link]

-

Boulton, D. W., & Fawcett, J. P. (1997). Pharmacokinetics and pharmacodynamics of single oral doses of albuterol and its enantiomers in humans. Clinical Pharmacology & Therapeutics. [Link]

-

Jorga, K., & Perfetti, P. (2000). Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers. The Journal of Clinical Pharmacology. [Link]

-

Consensus Academic Search Engine. (n.d.). Albuterol Pharmacology. Consensus. [Link]

-

Flenker, U., et al. (2014). Enantioselective disposition of (R/S)-albuterol in skeletal and cardiac muscle. Drug Testing and Analysis. [Link]

-

Handley, D. A. (1999). Contrasting properties of albuterol stereoisomers. Journal of Allergy and Clinical Immunology. [Link]

-

Henderson, W. R. Jr., et al. (2005). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. Journal of Allergy and Clinical Immunology. [Link]

-

Henderson, W. R. Jr., et al. (2005). Differential effects of (S)- and (R)- enantiomers of Albuterol in mouse asthma model. Journal of Allergy and Clinical Immunology. [Link]

-

Chrystyn, H., et al. (2005). Enantiomeric disposition of inhaled, intravenous and oral racemic-salbutamol in man — no evidence of enantioselective lung metabolism. British Journal of Clinical Pharmacology. [Link]

-

Reinero, C. R., et al. (2009). Enantiomer-Specific Effects of Albuterol on Airway Inflammation in Healthy and Asthmatic Cats. International Archives of Allergy and Immunology. [Link]

-

Ameredes, B. T. (2006). Pro [a.k.a. (S)-Albuterol for Asthma: Con]. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Dhand, R., et al. (1999). Preferential Pulmonary Retention of (S)-Albuterol after Inhalation of Racemic Albuterol. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Mclachlan, A. J., & Cutler, D. J. (2000). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

El-Gendy, A., et al. (2003). The correlation of urinary levels of albuterol and its metabolites isomers following inhalation from a dry powder inhaler and in vitro particle size characterisation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

El-Gendy, A., et al. (2003). The correlation of urinary levels of albuterol and its metabolites isomers following inhalation from a dry powder inhaler and in vitro particle size characterisation. ResearchGate. [Link]

-

Boulton, D. W., & Meibohm, B. (2001). The pharmacokinetics of levosalbutamol: what are the clinical implications? Clinical Pharmacokinetics. [Link]

-

Walle, T., & Walle, U. K. (1998). Enantioselective disposition of albuterol in humans. Chirality. [Link]

-

Ameredes, B. T., & Calhoun, W. J. (2009). Levalbuterol versus albuterol. Current Opinion in Pulmonary Medicine. [Link]

-

Semantic Scholar. (n.d.). Contrasting properties of albuterol stereoisomers. Semantic Scholar. [Link]

-

Abrosimov, V. N. (2018). Levosalbutamol as alternative to drugs on the basis of racemic salbutamol: Review of the results of pre-clinical research. Regulatory Mechanisms in Biosystems. [Link]

-

Jantikar, A., et al. (2007). Comparison of bronchodilator responses of levosalbutamol and salbutamol given via a pressurized metered dose inhaler. CORE. [Link]

-

Walle, T., et al. (1994). Stereoselective sulfation of albuterol in humans. Biosynthesis of the sulfate conjugate by HEP G2 cells. Drug Metabolism and Disposition. [Link]

-

Jendretzki, A. L., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. MDPI. [Link]

-

Al-Sallami, H., et al. (2023). Prediction of CYP-Mediated Drug Interaction Using Physiologically Based Pharmacokinetic Modeling: A Case Study of Salbutamol and Fluvoxamine. National Institutes of Health. [Link]

-

Thompson, A., et al. (2014). A Comparison of the Expression and Metabolizing Activities of Phase I and II Enzymes in Freshly Isolated Human Lung Parenchymal Cells and Cryopreserved Human Hepatocytes. Drug Metabolism and Disposition. [Link]

-

Kurli, S., & Sankar, D. (2014). Comparative Study Of Efficacy And Adverse Effect Profile Of Racemic Salbutamol With Levosalbutamol In Patients With Stable Chronic. Valley International Journals. [Link]

-

D'Alessandro, A., & Toney, K. (2024). Albuterol. StatPearls. [Link]

-

Agrawal, D. K., et al. (2008). Mechanisms by which S-albuterol induces human bronchial smooth muscle cell proliferation. International Archives of Allergy and Immunology. [Link]

-

Krings, J. G., et al. (2015). Potential Cytochrome P450 Drug-Drug Interactions among Pediatric Patients Undergoing Tonsillectomy. Otolaryngology–Head and Neck Surgery. [Link]

-

Leff, A. R., et al. (1997). Effect of enantiomeric forms of albuterol on stimulated secretion of granular protein from human eosinophils. Pulmonary Pharmacology & Therapeutics. [Link]

-

Al-Jahdari, A., et al. (2019). Impact of SULT1A3/SULT1A4 genetic polymorphisms on the sulfation of phenylephrine and salbutamol by human SULT1A3 allozymes. Pharmacogenetics and Genomics. [Link]

-

Ameredes, B. T., & Calhoun, W. J. (2010). Albuterol enantiomers: pre-clinical and clinical value? IMR Press. [Link]

-

Bloemen, K., et al. (2017). Metabolic effects of inhaled salbutamol determined by exhaled breath analysis. Journal of Breath Research. [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. atsjournals.org [atsjournals.org]

- 5. Enantioselective disposition of (R/S)-albuterol in skeletal and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicine.dp.ua [medicine.dp.ua]

- 7. atsjournals.org [atsjournals.org]

- 8. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms by which S-albuterol induces human bronchial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. atsjournals.org [atsjournals.org]

- 15. The pharmacokinetics of levosalbutamol: what are the clinical implications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Enantiomeric disposition of inhaled, intravenous and oral racemic-salbutamol in man — no evidence of enantioselective lung metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Impact of SULT1A3/SULT1A4 genetic polymorphisms on the sulfation of phenylephrine and salbutamol by human SULT1A3 allozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stereoselective sulfation of albuterol in humans. Biosynthesis of the sulfate conjugate by HEP G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A comparison of the expression and metabolizing activities of phase I and II enzymes in freshly isolated human lung parenchymal cells and cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Prediction of CYP-Mediated Drug Interaction Using Physiologically Based Pharmacokinetic Modeling: A Case Study of Salbutamol and Fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. karger.com [karger.com]

- 24. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pharmacokinetic and pharmacodynamic characteristics and safety of inhaled albuterol enantiomers in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The correlation of urinary levels of albuterol and its metabolites isomers following inhalation from a dry powder inhaler and in vitro particle size characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacokinetics and pharmacodynamics of single oral doses of albuterol and its enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Enantioselective disposition of albuterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Albuterol Sulfate on Inflammatory Mediator Release: A Technical Guide for Researchers

This guide provides an in-depth examination of the in vitro effects of albuterol sulfate on the release of inflammatory mediators. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic protocols to offer a deep dive into the causal mechanisms and experimental rationale that underpin the study of this widely used β2-adrenergic agonist. Here, we dissect the nuanced and often contrasting roles of its enantiomers, (R)-albuterol and (S)-albuterol, in modulating inflammatory responses.

Section 1: The Dichotomy of Albuterol Enantiomers in Inflammation

Albuterol sulfate, a cornerstone in the management of bronchoconstrictive disorders, is a racemic mixture of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. While the therapeutic bronchodilatory effects are attributed to (R)-albuterol's agonist activity at the β2-adrenergic receptor, a growing body of in vitro evidence reveals a more complex immunomodulatory profile, with the two enantiomers often exerting opposing effects on inflammatory cells.[1][2]

(R)-Albuterol: The Anti-inflammatory Arm

The (R)-enantiomer is not only responsible for bronchodilation but also exhibits anti-inflammatory properties.[3][4] In vitro studies have demonstrated that (R)-albuterol can suppress the release of pro-inflammatory mediators from various immune cells, including T-lymphocytes and mast cells.[3] This inhibitory action is primarily mediated through the canonical β2-adrenergic receptor signaling pathway.

(S)-Albuterol: A Pro-inflammatory Counterpart?

Conversely, the (S)-enantiomer, which has a longer half-life in the body, has been shown to possess pro-inflammatory properties in several in vitro models.[5][6][7] Studies have indicated that (S)-albuterol can augment the release of certain inflammatory mediators, potentially counteracting the beneficial anti-inflammatory effects of (R)-albuterol and, in some instances, exacerbating inflammatory responses.[3][5][6][7]

Section 2: Core Signaling Pathways

The differential effects of albuterol's enantiomers on inflammatory mediator release are rooted in their distinct interactions with cellular signaling cascades.

The Canonical β2-Adrenergic Receptor Pathway: (R)-Albuterol's Mechanism

(R)-Albuterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), activating the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and inhibition of inflammatory mediator release from cells like mast cells.

Caption: (R)-Albuterol Anti-inflammatory Signaling Pathway.

Pro-inflammatory Signaling Activated by (S)-Albuterol

The pro-inflammatory effects of (S)-albuterol appear to be mediated through pathways that are distinct from the canonical β2-adrenergic receptor/cAMP axis. In vitro evidence suggests the involvement of pathways such as NF-κB and PI3K/Akt.[5][6]

Caption: (S)-Albuterol Pro-inflammatory Signaling Pathway.

Section 3: In Vitro Effects on Specific Inflammatory Mediators

The following table summarizes the observed in vitro effects of albuterol enantiomers on the release of key inflammatory mediators from various cell types.

| Mediator | Cell Type | (R)-Albuterol Effect | (S)-Albuterol Effect | Citation(s) |

| Histamine | Mast Cells | No significant effect or inhibition | Increased release | [5][6][7] |

| Interleukin-4 (IL-4) | Mast Cells | No significant effect | Increased secretion | [5][6][7] |

| Interleukin-2 (IL-2) | T-lymphocytes | Inhibition | Stimulation (in presence of R-albuterol) | [3] |

| Interferon-gamma (IFN-γ) | T-lymphocytes | Inhibition | No significant effect | [3] |

| Interleukin-13 (IL-13) | T-lymphocytes | No significant effect | Stimulation (in presence of R-albuterol) | [3] |

| Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) | Mast Cells, Eosinophils | Likely inhibitory (inferred) | Likely no effect or pro-inflammatory (inferred) | [8][9] |

Effects on cysteinyl leukotrienes are inferred based on the known mechanisms of β2-agonists and the pro-inflammatory nature of (S)-albuterol, but direct in vitro studies with albuterol enantiomers are limited.

Section 4: Experimental Protocols for In Vitro Analysis

To rigorously assess the effects of albuterol sulfate on inflammatory mediator release, a series of well-controlled in vitro experiments are necessary. The following protocols provide a detailed, step-by-step guide for such investigations.

Experimental Workflow Overview

Caption: General Experimental Workflow.

Protocol 1: Human Mast Cell Culture and Stimulation

This protocol details the culture of human mast cells and their stimulation to induce mediator release for subsequent analysis.

Materials:

-

Human CD34+ progenitor cells

-

StemSpan™ SFEM II medium

-

Stem cell factor (SCF), IL-6, and IL-3

-

Anti-IgE antibody or other relevant stimulant

-

(R)-albuterol and (S)-albuterol solutions

-

Sterile cell culture flasks, plates, and consumables

Procedure:

-

Cell Culture: Culture human CD34+ progenitor cells in StemSpan™ SFEM II medium supplemented with SCF (100 ng/mL), IL-6 (50 ng/mL), and IL-3 (10 ng/mL) for the first week to promote differentiation into mast cells.[10][11]

-

Continue culture in medium supplemented with SCF and IL-6 for an additional 6-8 weeks, with weekly media changes, until a mature mast cell phenotype is achieved.[10][11]

-

Cell Stimulation:

-

Seed mature mast cells in 96-well plates at a density of 1 x 10^5 cells/well.

-

Pre-incubate the cells with desired concentrations of (R)-albuterol, (S)-albuterol, or racemic albuterol sulfate for 30 minutes at 37°C.

-

Stimulate the cells with an appropriate agonist (e.g., anti-IgE antibody at 1 µg/mL) for 30 minutes to 4 hours, depending on the mediator of interest.[10][12]

-

Include unstimulated and vehicle-treated controls.

-

-

Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes at 4°C.[12] Carefully collect the cell-free supernatant for mediator analysis and store at -80°C if not analyzed immediately.

Protocol 2: Quantification of Histamine Release by ELISA

This protocol describes the measurement of histamine in cell culture supernatants using a competitive ELISA.

Materials:

-

Histamine ELISA kit

-

Cell culture supernatants (from Protocol 1)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[13][14]

-

Assay Procedure:

-

Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.[13]

-

Add 100 µL of the HRP-conjugated histamine to each well (except the blank).[13]

-

Incubate for 1 hour at 37°C.[13]

-

Wash the plate 3-5 times with the provided wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.[15]

-

Add 50 µL of stop solution to each well.[15]

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the histamine standards.

-

Determine the histamine concentration in the unknown samples by interpolating from the standard curve.[13]

-

Protocol 3: Quantification of Cysteinyl Leukotrienes by HPLC-MS/MS

This protocol provides a robust method for the simultaneous quantification of LTC4, LTD4, and LTE4 in cell culture supernatants.

Materials:

-

Cell culture supernatants (from Protocol 1)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS/MS system

-

Acetonitrile, water, formic acid (LC-MS grade)

-

Leukotriene standards (LTC4, LTD4, LTE4)

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Acidify the cell culture supernatant to pH ~3.5 with formic acid.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the leukotrienes with methanol or an appropriate organic solvent mixture.[16]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from ~20% B to 95% B over 10-15 minutes.[16]

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for each leukotriene and internal standards.

-

-

-

Data Analysis:

-

Generate a standard curve for each leukotriene by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify the leukotrienes in the samples by comparing their peak area ratios to the standard curve.

-

Section 5: Conclusion and Future Directions

The in vitro study of albuterol sulfate's effects on inflammatory mediator release reveals a complex interplay between its (R)- and (S)-enantiomers. While (R)-albuterol exhibits clear anti-inflammatory properties through the canonical β2-adrenergic receptor/cAMP pathway, (S)-albuterol can trigger pro-inflammatory signaling cascades, leading to the release of key mediators like histamine and IL-4. This guide provides a comprehensive framework for researchers to investigate these dichotomous effects, from understanding the underlying molecular mechanisms to applying rigorous, validated experimental protocols.

Future research should focus on elucidating the precise receptor(s) and downstream signaling pathways activated by (S)-albuterol. Furthermore, the use of more complex in vitro models, such as co-cultures of different airway cells or "lung-on-a-chip" systems, will provide a more physiologically relevant context to dissect the integrated effects of albuterol enantiomers on the inflammatory microenvironment of the airways.[17][18] A deeper understanding of these mechanisms is paramount for the development of more targeted and effective therapies for inflammatory airway diseases.

References

-

Elabscience. HIS(Histamine) ELISA Kit. [Link]

-

Gao, F., et al. (2014). Simultaneous quantification of leukotrienes and hydroxyeicosatetraenoic acids in cell culture medium using liquid chromatography/tandem mass spectrometry. Journal of Separation Science, 37(12), 1436-1443. [Link]

-

AMSBIO. Human Histamine (HIS) Elisa kit. [Link]

-

Baramki, D., et al. (2002). Modulation of T-cell function by (R)- and (S)-isomers of albuterol: anti-inflammatory influences of (R)-isomers are negated in the presence of the (S)-isomer. Journal of Allergy and Clinical Immunology, 109(3), 449-454. [Link]

-

Villeneuve, C., et al. (2023). In vitro models to study viral-induced asthma exacerbation: a short review for a key issue. Frontiers in Allergy, 4, 1195655. [Link]

-

OMICS International. IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW. [Link]

-

Gilfillan, A. M., & Beaven, M. A. (2011). Measuring Mast Cell Mediator Release. Current protocols in immunology, Chapter 7, Unit7.39. [Link]

-

IBL International. Histamine ELISA. [Link]

-

IBL International. Histamine-Release. [Link]

-

Kovarova, M., et al. (2012). An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations. Journal of immunological methods, 384(1-2), 121–129. [Link]

-

Selvita. In Vitro Phenotypic Models for Asthma, COPD, and IPF. [Link]

-

Peters-Golden, M., & Henderson, W. R., Jr (2007). Role of leukotrienes in asthma. The New England journal of medicine, 357(18), 1841–1854. [Link]

-

Graphviz. Dot Language. [Link]

-

Dahlin, J. S., et al. (2024). An optimized method for IgE-mediated degranulation of human lung mast cells. Frontiers in Immunology, 15, 1386343. [Link]

-

Dahlin, J. S., et al. (2024). An optimized method for IgE-mediated degranulation of human lung mast cells. Frontiers in Immunology, 15, 1386343. [Link]

-

Mitjans, M., et al. (2016). In Vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Journal of immunology research, 2016, 8538917. [Link]

-

Smith, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

-

Agrawal, D. K., & Ariyarathna, K. (2004). (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells. The Journal of allergy and clinical immunology, 113(3), 503–510. [Link]

-

Ferrada, M. A., et al. (2008). (R)-albuterol decreases immune responses: role of activated T cells. Respiratory research, 9, 3. [Link]

-

Sketchviz. Graphviz Examples and Tutorial. [Link]

-

The Coding Interface. (2021). Graphviz tutorial. YouTube. [Link]

-

Tan, C., et al. (2021). Modifying and Integrating in vitro and ex vivo Respiratory Models for Inhalation Drug Screening. Pharmaceutics, 13(10), 1648. [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Waters. Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]

-

Andersson, C. K., et al. (2013). The Influence of IgE on Cultured Human Mast Cells. PloS one, 8(5), e63143. [Link]

-

Cho, S. H., et al. (2001). (S)-albuterol increases the production of histamine and IL-4 in mast cells. International archives of allergy and immunology, 124(4), 478–484. [Link]

-

RxMed. Pharmacology: The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from va. [Link]

-

Au, D. H., et al. (2005). Differential effects of (S)- and (R)- enantiomers of Albuterol in mouse asthma model. The Journal of allergy and clinical immunology, 116(3), 533–539. [Link]

-

Henderson, W. R., Jr, et al. (2005). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. The Journal of allergy and clinical immunology, 116(3), 533–539. [Link]

-

Ferrada, M. A., et al. (2008). (R)-albuterol decreases immune responses: role of activated T cells. Respiratory research, 9, 3. [Link]

-

Lama, M., & Caminiti, L. (2012). Leukotrienes and airway inflammation. Asthma research and practice, 8, 1. [Link]

-

LGC. Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Cho, S. H., et al. (2001). (S)-Albuterol Increases the Production of Histamine and IL-4 in Mast Cells. International Archives of Allergy and Immunology, 124(4), 478-484. [Link]

-

Boyce, J. A. (2010). An update on the role of leukotrienes in asthma. Current opinion in allergy and clinical immunology, 10(1), 68–73. [Link]

-

Cho, S. H., et al. (2001). (S)-Albuterol Increases the Production of Histamine and IL-4 in Mast Cells. ResearchGate. [Link]

-

Panettieri, R. A., Jr, et al. (1998). Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists. American journal of respiratory cell and molecular biology, 19(3), 453–461. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of T-cell function by (R)- and (S)-isomers of albuterol: anti-inflammatory influences of (R)-isomers are negated in the presence of the (S)-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-albuterol decreases immune responses: role of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-Albuterol activates pro-constrictory and pro-inflammatory pathways in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-Albuterol Increases the Production of Histamine and IL-4 in Mast Cells | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. sceti.co.jp [sceti.co.jp]

- 15. file.elabscience.com [file.elabscience.com]

- 16. Simultaneous quantification of leukotrienes and hydroxyeicosatetraenoic acids in cell culture medium using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | In vitro models to study viral-induced asthma exacerbation: a short review for a key issue [frontiersin.org]

- 18. selvita.com [selvita.com]

Albuterol Sulfate's role in modulating intracellular calcium levels

Abstract

Albuterol sulfate, a cornerstone in the management of bronchoconstrictive disorders, primarily functions as a β2-adrenergic agonist. Its therapeutic efficacy in inducing airway smooth muscle relaxation is intrinsically linked to its ability to modulate intracellular calcium ([Ca²⁺]i) homeostasis. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning albuterol's effects on calcium signaling. We will dissect the canonical G-protein coupled receptor (GPCR) signaling cascade, explore the divergent actions of its constituent enantiomers, detail robust experimental methodologies for quantifying its effects, and discuss the broader implications for drug development and respiratory science.

Introduction: The Centrality of Calcium in Bronchoconstriction

Airway smooth muscle (ASM) contraction is a calcium-dependent process. Agonists such as acetylcholine and histamine trigger a rise in [Ca²⁺]i through release from intracellular stores like the sarcoplasmic reticulum (SR) and influx from the extracellular space. This elevated calcium binds to calmodulin, activating myosin light chain kinase (MLCK), which in turn phosphorylates myosin light chains, initiating cross-bridge cycling and muscle contraction.[1][2] Consequently, therapeutic agents that either lower [Ca²⁺]i or decrease the sensitivity of the contractile machinery to calcium can induce profound bronchodilation. Albuterol sulfate is a primary exemplar of such an agent.[3]

The Canonical β2-Adrenergic Signaling Pathway

Albuterol exerts its primary effects by binding to β2-adrenergic receptors on ASM cells.[3][4] This interaction initiates a well-defined signaling cascade that is central to its bronchodilatory action.

-

Receptor Activation: Albuterol binds to the β2-adrenergic receptor, a Gs-protein-coupled receptor.[1]

-

G-Protein Stimulation: This binding event induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4]

-

Protein Kinase A (PKA) Activation: The resultant increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[4][5]